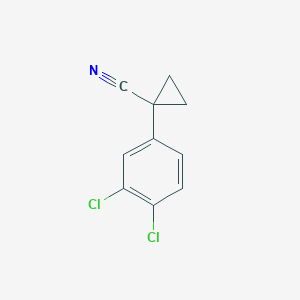

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorure de carcainium est synthétisé par quaternisation de la lidocaïne. Le processus implique la réaction de la lidocaïne avec un agent alkylant, tel que le chlorure de méthyle, dans des conditions contrôlées pour former le composé d'ammonium quaternaire .

Méthodes de production industrielle

La production industrielle du chlorure de carcainium suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de carcainium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Le chlorure de carcainium peut être réduit en sa forme d'amine primaire à l'aide d'agents réducteurs.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où l'ion chlorure est remplacé par d'autres nucléophiles.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles comme les ions hydroxyde (OH-) ou les amines peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés oxydés du chlorure de carcainium.

Réduction : Dérivés d'amine primaire.

Substitution : Divers composés d'ammonium quaternaire substitués.

Applications de la recherche scientifique

Le chlorure de carcainium a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude des sels d'ammonium quaternaires.

Biologie : Investigué pour ses effets sur les processus cellulaires et les canaux ioniques.

Médecine : Étudié pour ses propriétés antitussives et ses applications thérapeutiques potentielles dans le traitement de la toux chronique et des pneumopathies interstitielles idiopathiques

Industrie : Utilisé dans la formulation d'antitussifs et d'autres produits pharmaceutiques.

Mécanisme d'action

Le chlorure de carcainium exerce ses effets en inhibant le réflexe de toux. Il agit sur des cibles moléculaires spécifiques, y compris les canaux ioniques et les récepteurs des voies respiratoires. Le mécanisme d'action du composé est distinct de celui de la lidocaïne, car il ne repose pas sur des propriétés anesthésiques locales, mais plutôt sur la modulation des voies neuronales impliquées dans le réflexe de toux .

Applications De Recherche Scientifique

Carcainium chloride has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.

Biology: Investigated for its effects on cellular processes and ion channels.

Medicine: Studied for its antitussive properties and potential therapeutic applications in treating chronic cough and idiopathic interstitial pneumonias

Industry: Utilized in the formulation of cough suppressants and other pharmaceutical products.

Mécanisme D'action

Carcainium chloride exerts its effects by inhibiting the cough reflex. It acts on specific molecular targets, including ion channels and receptors in the respiratory tract. The compound’s mechanism of action is distinct from that of lidocaine, as it does not rely on local anesthetic properties but rather on modulating neural pathways involved in cough reflex .

Comparaison Avec Des Composés Similaires

Le chlorure de carcainium est unique par rapport aux autres composés d'ammonium quaternaires en raison de ses propriétés antitussives spécifiques. Des composés similaires comprennent :

Lidocaïne : Un anesthésique local avec des mécanismes d'action différents.

Chlorure de benzalkonium : Un composé d'ammonium quaternaire utilisé comme désinfectant.

Chlorure de cétylpyridinium : Un autre composé d'ammonium quaternaire ayant des propriétés antiseptiques

Le chlorure de carcainium se distingue par son application spécifique dans la suppression de la toux et son mécanisme d'action distinct .

Activité Biologique

1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile, also known by its CAS number 124276-57-9, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a dichlorophenyl group and a carbonitrile functional group. Its molecular formula is CHClN, and it exhibits properties typical of halogenated aromatic compounds.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1 below.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Table 1: Antimicrobial activity of this compound against selected pathogens.

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A study conducted on human breast cancer cells (MCF-7) showed that treatment with varying concentrations of the compound resulted in dose-dependent cell death. The IC value was determined to be approximately 15 µM, indicating significant cytotoxic potential.

The mechanisms underlying the biological activity of this compound appear to involve the disruption of cellular processes. It is hypothesized that the compound induces oxidative stress in microbial cells and cancer cells, leading to apoptosis. This is supported by increased levels of reactive oxygen species (ROS) observed in treated cells.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of various derivatives of cyclopropanecarbonitriles. The results indicated that this compound exhibited superior activity compared to other derivatives against Gram-positive bacteria due to its structural features that enhance membrane permeability .

Cancer Cell Line Study

Another significant study focused on the compound's effects on MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to cell cycle arrest at the G2/M phase and increased apoptosis markers such as cleaved caspase-3 and PARP . This suggests its potential as a therapeutic agent in cancer treatment.

Environmental Impact

According to environmental assessments, compounds like this compound may pose risks due to their toxicity to aquatic life. The Environmental Protection Agency (EPA) has categorized similar compounds based on their potential environmental hazards, emphasizing the need for careful management in industrial applications .

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDZLTHRJVBKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246417 | |

| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-57-9 | |

| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.